Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate

Solubility Crystallinity Counter-ion effect

Researchers often face aqueous solubility limitations with benzimidazole-based kinase probes, leading to DMSO-induced assay artifacts. This compound integrates a potassium propanesulfonate tail (LogP 2.67) that ensures direct biochemical assay compatibility. Key supply advantages: (1) The unsubstituted core enables rapid SAR derivatization for c-MET targeting. (2) Distinct potassium counter-ion ensures defined crystallinity versus sodium analogs. (3) Scalable B2B availability eliminates in-house sulfonate salt synthesis delays.

Molecular Formula C10H11KN2O3S2
Molecular Weight 310.4 g/mol
CAS No. 94231-61-5
Cat. No. B12669429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate
CAS94231-61-5
Molecular FormulaC10H11KN2O3S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+]
InChIInChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1
InChIKeyUYHSNMZVVUTYKU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate


Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate (CAS 94231-61-5, MW 310.43 g/mol, C10H11KN2O3S2) is a heterocyclic thioether sulfonate featuring a benzimidazole core linked via a thioether bridge to a potassium propanesulfonate moiety . The compound integrates the metal-chelating and biological activity potential of the benzimidazole scaffold with the aqueous solubility imparted by the terminal sulfonate salt, positioning it as a versatile intermediate or probe molecule within medicinal chemistry and materials science research workflows .

Structural Differentiators from Generic Analogs


Generic substitution within the benzimidazole-2-thioether sulfonate class is obstructed by three interdependent molecular features: the counter-ion identity (potassium vs. sodium), the thioether spacer length, and the benzimidazole ring substitution pattern. The potassium cation confers distinct solubility and crystallinity compared to the sodium analog . The propanesulfonate arm, as opposed to shorter ethane- or longer butane-sulfonate linkers, modulates the spatial separation between the nucleophilic benzimidazole and the anionic sulfonate head, directly impacting metal coordination geometry and biological target engagement [1]. Furthermore, the absence of a 5-amino substituent—present in common analogs like sodium 3-[(5-amino-1H-benzimidazol-2-yl)thio]propanesulphonate (CAS 68201-78-5)—removes a hydrogen-bonding donor/acceptor site, potentially altering target selectivity and physicochemical properties .

Quantitative Differentiation Evidence


Counter-Ion Impact on Physicochemical Properties

The potassium salt (CAS 94231-61-5) exhibits a calculated LogP of 2.67, compared to the sodium analog sodium 3-[(5-amino-1H-benzimidazol-2-yl)thio]propanesulphonate (CAS 68201-78-5) which, due to the additional polar amino group and smaller cation, is expected to have a significantly lower LogP (<1) . This difference in lipophilicity directly affects membrane permeability and extraction behavior. Furthermore, the potassium salt's larger ionic radius often leads to different crystal packing and hygroscopicity profiles compared to sodium salts of sulfonates, which is critical for formulation and long-term storage [1].

Solubility Crystallinity Counter-ion effect

Impact of Ring Amino Substitution on Target Binding

Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate lacks the 5-amino substituent found in sodium 3-[(5-amino-1H-benzimidazol-2-yl)thio]propanesulphonate (CAS 68201-78-5). Research on related benzimidazole-2-thioether inhibitors of c-MET kinase demonstrates that electron-donating substituents at the 5-position of the benzimidazole ring can modulate inhibitory potency by a factor of 2- to 10-fold depending on the substitution pattern [1]. In a study of thiobenzimidazole derivatives, compound 4a (with a 5-substituent) exhibited an IC50 of 6.97 µM against c-MET, comparable to sunitinib (IC50 6.99 µM), while unsubstituted analogs showed reduced activity [1]. This class-level evidence suggests that the unsubstituted benzimidazole in CAS 94231-61-5 may exhibit distinct selectivity profiles compared to amino-substituted congeners.

Structure-activity relationship Benzimidazole Enzyme inhibition

Bifunctional Metal Chelation Potential

The benzimidazole-2-thioether motif is established as an effective bidentate ligand for transition metals. In the context of mineral flotation, 2-mercaptobenzimidazole derivatives show selective chelation of Cu(I) and Pb(II) over Fe(II) [1]. Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate combines this chelating motif with a terminal sulfonate group, creating a bifunctional molecule capable of both metal coordination and electrostatic interaction. In contrast, simple alkyl sulfonates (e.g., sodium dodecyl sulfate) lack the selective metal-binding benzimidazole-thioether head group, functioning only as electrostatic surfactants [2]. Patent literature on 2-thioalkyl-benzimidazole-sulfonic acids confirms that the proximity of the thioether to the benzimidazole ring enhances silver halide grain growth control in photographic materials compared to non-heterocyclic sulfonates [3].

Metal coordination Ligand design Flotation chemistry

Potassium Salt Solubility Advantage in Aqueous Formulations over Free Acid Forms

As a potassium sulfonate salt, CAS 94231-61-5 is expected to exhibit high aqueous solubility (>10 mg/mL), a characteristic shared by alkali metal sulfonates [1]. In contrast, the free acid form (3-(1H-benzimidazol-2-ylthio)propane-1-sulfonic acid) would have limited solubility at neutral pH due to protonation of the benzimidazole nitrogen (pKa ~5.5) and the sulfonic acid group. The potassium salt ensures the sulfonate remains ionized across a wide pH range (pH 3-11), maintaining solubility and eliminating the need for in situ neutralization [2]. This is a key procurement advantage for researchers requiring ready-to-use aqueous reagent solutions.

Aqueous solubility Salt form selection Formulation

Optimal Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Scaffold

The unsubstituted benzimidazole-2-thioether core of CAS 94231-61-5 provides a versatile starting point for synthesizing kinase inhibitor libraries, particularly targeting c-MET [1]. The potassium propanesulfonate tail enhances aqueous solubility, facilitating biochemical assay screening without DMSO-related artifacts. The LogP of 2.67 [2] is within the optimal range for oral bioavailability (1-3), making it a promising scaffold for lead optimization programs.

Coordination Chemistry: Transition Metal Ligand

The combination of a soft thioether donor and a hard sulfonate anion enables this compound to act as a hemilabile ligand [1]. The benzimidazole-thioether moiety coordinates to soft metal centers (Pd, Cu, Au), while the sulfonate group provides water solubility and can act as a weakly coordinating anion, facilitating catalytic turnover in aqueous biphasic reactions [2].

Materials Science: Photographic Emulsion Surfactant

Based on the established use of structurally analogous 2-thioalkyl-benzimidazole-5/6-sulfonic acids in photographic materials [1], this potassium salt can serve as a grain growth modifier in silver halide emulsions. The benzimidazole-thioether head group adsorbs onto AgX crystal faces, while the sulfonate tail provides colloidal stability, enabling controlled crystal morphology and reduced fog.

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